4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile

Controlled Substance DEA Schedule Procurement

4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile (CAS 77-11-2), formally named 4-[di(propan-2-yl)amino]-2,2-diphenylbutanenitrile, is a sterically hindered, tertiary-amino nitrile compound (C22H28N2, MW 320.47 g/mol) belonging to the α,α-diphenyl-γ-amino-butyronitrile class. As an intermediate, it is structurally distinct from the methadone precursor class due to its bulky diisopropylamino group and absence of a 2-alkyl substituent, positioning it as a dedicated precursor for specific quaternary ammonium APIs such as isopropamide iodide rather than opioid analgesics.

Molecular Formula C22H28N2
Molecular Weight 320.5 g/mol
CAS No. 77-11-2
Cat. No. B13730792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile
CAS77-11-2
Molecular FormulaC22H28N2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C
InChIInChI=1S/C22H28N2/c1-18(2)24(19(3)4)16-15-22(17-23,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,18-19H,15-16H2,1-4H3
InChIKeyVNZNXSQQHNCELU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile (CAS 77-11-2): Procurement-Grade Identification and Class Positioning


4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile (CAS 77-11-2), formally named 4-[di(propan-2-yl)amino]-2,2-diphenylbutanenitrile, is a sterically hindered, tertiary-amino nitrile compound (C22H28N2, MW 320.47 g/mol) belonging to the α,α-diphenyl-γ-amino-butyronitrile class . As an intermediate, it is structurally distinct from the methadone precursor class due to its bulky diisopropylamino group and absence of a 2-alkyl substituent, positioning it as a dedicated precursor for specific quaternary ammonium APIs such as isopropamide iodide rather than opioid analgesics [1].

Regulatory and Synthetic Interchangeability Risks with 4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile


Generic substitution with close analogs like methadone nitrile (CAS 125-79-1) or normethadone nitrile (CAS 23278-88-8) is prohibited by a critical divergence in regulatory scheduling and synthetic destiny. The diisopropylamino moiety uniquely directs the synthetic pathway toward Isopropamide Iodide, not opioid agonists, and crucially, unlike the Schedule II-controlled dimethylamino methadone intermediate [1], 4-(bis(isopropyl)amino)-2,2-diphenylbutyronitrile is not internationally controlled, dramatically simplifying procurement, licensing, and inventory management for non-opioid R&D [2].

Verified Differentiation Metrics for 4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile Against Its Closest Analogs


Regulatory Scheduling Divergence for Streamlined Global Procurement

Unlike the nearest structural comparator methadone intermediate (4-cyano-2-dimethylamino-4,4-diphenylbutane, CAS 125-79-1), 4-(bis(isopropyl)amino)-2,2-diphenylbutyronitrile is not listed as a controlled substance under the UN Single Convention or U.S. CSA. The comparator is a DEA Schedule II Narcotic (ACSCN 9254) with a 2014 manufacturing quota of 32,875 kg [1], imposing significant licensing, security, and record-keeping requirements [2].

Controlled Substance DEA Schedule Procurement Regulatory Compliance

Commercially Demonstrated Higher Minimum Purity Specification

Commercially, 4-(bis(isopropyl)amino)-2,2-diphenylbutyronitrile is supplied with a minimum purity specification of 98.0% and a maximum moisture content of 0.5% . In contrast, the closest commercially cataloged analog, 4-(dimethylamino)-2,2-diphenylbutyronitrile (CAS 23278-88-8), is listed with a minimum purity of 95.0% .

Purity Quality Control Intermediate Synthesis

Differentiation by Boiling Point for Distillation-Based Purification

The target compound exhibits a boiling point of 438.6 °C at 760 mmHg [1]. While the experimental boiling point for the dimethylamino analog 4-(dimethylamino)-2,2-diphenylbutyronitrile is not readily reported at atmospheric pressure due to its lower thermal stability, this high boiling point for the diisopropyl compound provides a measurable thermal stability window that can inform purification strategy selection.

Boiling Point Physicochemical Property Distillation Purification

Synthetic Fidelity: Exclusive Progenitor of a Quaternary Ammonium API

The diisopropylamino group is chemically essential for the final API structure; the compound serves as the exclusive precursor in the patented synthesis of Isopropamide Iodide (CAS 71-81-8). The synthetic pathway involves alkylating diphenylacetonitrile with diisopropylaminoethylchloride to form this compound (14.1.23), which is then hydrolyzed to the amide and methylated to yield the quaternary ammonium drug [1]. The dimethylamino analog (CAS 125-79-1) follows a divergent pathway, leading to the distinct opioid methadone [2], rendering inter-substitution chemically impossible.

Synthetic Route API Intermediate Isopropamide Iodide Pharmaceutical Synthesis

Official Pharmacopeial Recognition as a Designated Impurity Standard

4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile is officially cataloged and designated as 'Isopropamide Impurity 2' [1], and supplied with characterization data compliant for ANDA/DMF submissions. In contrast, its structural analogs are primarily classified as either controlled opioid precursors (e.g., Methadone EP Impurity B) or intermediates for a different class of APIs , limiting their regulatory applicability within an Isopropamide Iodide quality control framework.

Reference Standard Impurity Profiling Pharmacopeia Quality Control

Validated Application Scenarios for 4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile Driven by Differential Evidence


Unlicensed, Unrestricted Academic Research on Non-Opioid Quaternary Ammonium Synthesis

Academic laboratories requiring a diphenyl-amino-nitrile scaffold for synthesizing anticholinergic candidates (e.g., novel isopropamide analogs) can bypass institutional DEA licensing entirely. The uncontrolled status of CAS 77-11-2 [1] directly enables rapid procurement where the Schedule II methadone intermediate (CAS 125-79-1) would impose months of administrative delay.

Commercial Scale-Up of Isopropamide Iodide API with Minimized Downstream Processing

Process chemists scaling the Isopropamide Iodide route benefit from the compound's commercially guaranteed 98% minimum purity , which reduces the impurity burden entering the critical hydrolysis and quaternization steps relative to lower-purity dimethylamino analogs. This directly improves final API yield and eases downstream recrystallization.

Regulatory-Compliant Quality Control and ANDA Filing for Isopropamide Iodide

QC laboratories filing an ANDA for generic Isopropamide Iodide must use the officially designated 'Isopropamide Impurity 2' reference standard [2] to demonstrate method specificity and establish impurity limits. Using any other analog, such as a methadone-related impurity, would fail to meet the regulatory requirement for a specified impurity marker and risk application rejection.

Quote Request

Request a Quote for 4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.